Tropisetron hydrochloride Tropisetron hydrochloride Tropisetron Hydrochloride is the hydrochloride salt form of tropisetron, a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, with antinauseant and antiemetic activities. Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 105826-92-4
VCID: VC20762679
InChI: InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1
SMILES: CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol

Tropisetron hydrochloride

CAS No.: 105826-92-4

Cat. No.: VC20762679

Molecular Formula: C17H21ClN2O2

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

Tropisetron hydrochloride - 105826-92-4

CAS No. 105826-92-4
Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
IUPAC Name [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1
Standard InChI Key XIEGSJAEZIGKSA-FXMYHANSSA-N
Isomeric SMILES CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
SMILES CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Appearance Powder

Chemical Identity and Structure

Tropisetron hydrochloride is the hydrochloride salt form of tropisetron, an indole derivative with potent antiemetic properties. The compound is characterized by the following properties:

Nomenclature and Identification

Tropisetron hydrochloride is identified by its IUPAC name [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride . This complex molecular structure contains both an indole moiety and a tropane alkaloid component, giving it unique pharmacological properties.

Physical and Chemical Properties

The compound possesses distinct physical and chemical characteristics that influence its pharmaceutical applications, as summarized in Table 1.

Table 1: Physical and Chemical Properties of Tropisetron Hydrochloride

PropertyValue/Description
Molecular FormulaC₁₇H₂₀N₂O₂·HCl
Molecular Weight320.81 g/mol
CAS NumberVarious (see regulatory documentation)
Physical FormCrystalline solid
Product CategoriesAPI Reference Standards, Serotonin agents, Antiemetics
Drug TypeAntiemetic

Several synonyms exist for this compound, including indole-3-carboxylic acid tropine ester hydrochloride, ICS 205-930, and Navoban (trade name) .

Mechanism of Action

Pharmacodynamic Profile

Tropisetron hydrochloride functions as a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist . This mechanism is central to its therapeutic efficacy in managing nausea and vomiting across various clinical scenarios.

Molecular Interactions

The compound competitively binds to and blocks the action of serotonin at 5-HT3 receptors in two primary locations:

  • Peripherally on vagus nerve terminals located in the gastrointestinal tract

  • Centrally in the chemoreceptor trigger zone (CTZ) of the area postrema within the central nervous system

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Tropisetron demonstrates rapid absorption from the gastrointestinal tract with a mean half-life of approximately 20 minutes and nearly complete absorption (more than 95%) . Due to first-pass metabolism in the liver, the absolute bioavailability of a standard 5 mg oral dose is approximately 60% . Peak plasma concentrations are typically attained within three hours of administration .

Distribution and Protein Binding

After absorption, tropisetron hydrochloride exhibits the following distribution characteristics:

  • Volume of distribution: 400-600 L

  • Plasma protein binding: 71% (non-specific binding)

Clinical Applications

Prevention of Chemotherapy-Induced Nausea and Vomiting

Tropisetron hydrochloride has established efficacy in preventing nausea and vomiting induced by cytotoxic cancer treatments. Its 24-hour duration of action allows for convenient once-daily administration, enhancing patient compliance . Studies indicate that tropisetron maintains its effectiveness when administered over multiple chemotherapy cycles .

Prevention of Post-Operative Nausea and Vomiting

A significant body of evidence supports the use of tropisetron hydrochloride for preventing post-operative nausea and vomiting (PONV). Meta-analysis results demonstrate superior efficacy compared to control groups:

  • Lower incidence of rescue antiemetics (RR: 0.587; 95% CI 0.455–0.757; I² = 0.0)

  • Reduced post-operative nausea (RR: 0.655; 95% CI 0.532–0.806; I² = 63.32)

  • Decreased post-operative vomiting (RR: 0.622; 95% CI 0.552–0.700; I² = 49.09)

  • Higher incidence of complete response (RR: 1.517; 95% CI 1.222–1.885; I² = 44.14)

Trial sequential analysis confirms these findings, with the cumulative Z-curve exceeding both conventional test and trial sequential monitoring boundaries for all measured outcomes .

Dosage and Administration

Recommended Dosing Regimens

For chemotherapy-induced nausea and vomiting, tropisetron is typically administered as six-day courses of 5 mg per day, which can be delivered intravenously . The specific dosing formulations available include:

Table 2: Available Dosage Forms of Tropisetron Hydrochloride

FormulationConcentrationVolumeTotal Content
Solution for Injection1 mg/mL2 mL2 mg tropisetron
Solution for Injection1 mg/mL5 mL5 mg tropisetron

Each 1 mL of solution contains additional excipients, including 3.5 mg sodium .

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